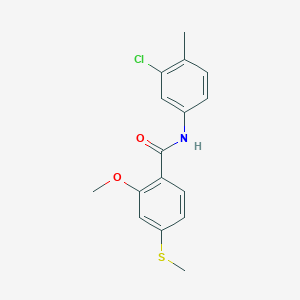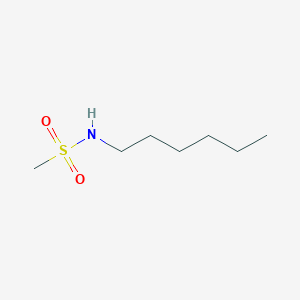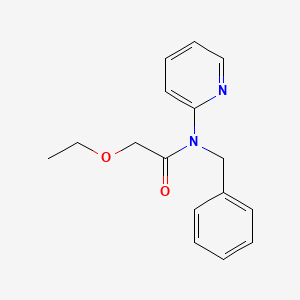
2,5-dichloro-N-(cyanomethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-(cyanomethyl)benzamide is an organic compound with the molecular formula C9H6Cl2N2O It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzene ring and a cyanomethyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(cyanomethyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of 2,5-dichlorobenzoyl chloride and cyanomethylamine into a reactor, along with a base to neutralize the acid byproduct. The reaction mixture is then continuously stirred and the product is extracted and purified using standard techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(cyanomethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts like palladium on carbon (Pd/C).
Reduction: Reducing agents like LiAlH4, solvents like tetrahydrofuran (THF), and reaction temperatures around 0-25°C.
Oxidation: Oxidizing agents like KMnO4, solvents like water or acetone, and reaction temperatures around 50-70°C.
Major Products Formed
Substitution: Products with substituted nucleophiles on the benzene ring.
Reduction: Amine derivatives of the original compound.
Oxidation: Carboxylic acid derivatives of the original compound.
Scientific Research Applications
2,5-Dichloro-N-(cyanomethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(cyanomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzamide: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.
2,5-Dichloro-N-(methyl)benzamide: Contains a methyl group instead of a cyanomethyl group, resulting in different chemical and biological properties.
2,5-Dichloro-N-(ethyl)benzamide: Contains an ethyl group instead of a cyanomethyl group, leading to variations in its reactivity and applications.
Uniqueness
2,5-Dichloro-N-(cyanomethyl)benzamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,5-dichloro-N-(cyanomethyl)benzamide |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-1-2-8(11)7(5-6)9(14)13-4-3-12/h1-2,5H,4H2,(H,13,14) |
InChI Key |
XFWYEIQYOKORKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11174027.png)

![5-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B11174044.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide](/img/structure/B11174050.png)
![2-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B11174054.png)




![N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11174089.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B11174093.png)
![3-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11174099.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11174129.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11174133.png)
